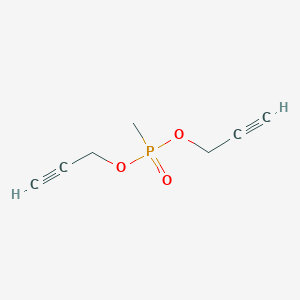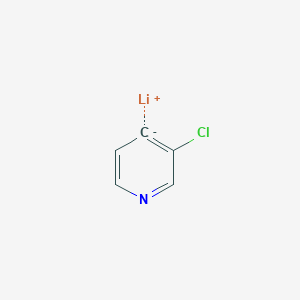
lithium;3-chloro-4H-pyridin-4-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;3-chloro-4H-pyridin-4-ide is a chemical compound with the molecular formula C5H3ClLiN. It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N. The compound is characterized by the presence of a lithium atom and a chlorine atom attached to the pyridine ring, making it a unique and interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-chloro-4H-pyridin-4-ide typically involves the reaction of 3-chloropyridine with a lithium reagent. One common method is the reaction of 3-chloropyridine with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds via the formation of a lithium-pyridine intermediate, which then reacts with the chlorine atom to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;3-chloro-4H-pyridin-4-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms of pyridine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lithium;3-chloro-4H-pyridin-4-ide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a precursor for biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of lithium;3-chloro-4H-pyridin-4-ide involves its interaction with various molecular targets and pathways. The lithium atom in the compound can interact with enzymes and proteins, affecting their activity and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Lithium;3-chloro-4H-pyridin-4-ide can be compared with other similar compounds such as:
3-chloropyridine: Lacks the lithium atom and has different reactivity and applications.
Lithium pyridine: Lacks the chlorine atom and has different chemical properties.
Other halogenated pyridines: Such as 3-bromopyridine or 3-iodopyridine, which have different halogen atoms and reactivity.
The uniqueness of this compound lies in its combination of lithium and chlorine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
77332-73-1 |
|---|---|
Fórmula molecular |
C5H3ClLiN |
Peso molecular |
119.5 g/mol |
Nombre IUPAC |
lithium;3-chloro-4H-pyridin-4-ide |
InChI |
InChI=1S/C5H3ClN.Li/c6-5-2-1-3-7-4-5;/h1,3-4H;/q-1;+1 |
Clave InChI |
RPVKTAFPWMLTRJ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CN=CC(=[C-]1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)

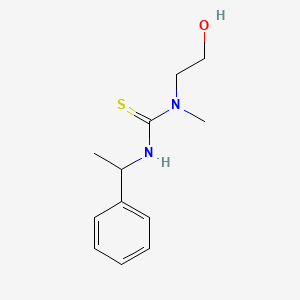
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)
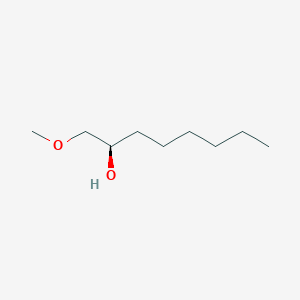

![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)
![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)

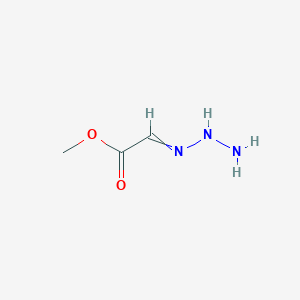
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
